molecular formula C26H27N3O2S2 B2689049 N-(4-butylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111318-00-3

N-(4-butylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2689049
CAS No.: 1111318-00-3
M. Wt: 477.64
InChI Key: BIOHFGDUVQBJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 1040632-67-4) is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Substituents: A 4-butylphenyl group attached via an acetamide linkage at the 2-position. A 4-methylphenyl group at the 7-position of the thienopyrimidinone ring. A sulfanyl (-S-) bridge connecting the acetamide to the heterocyclic core.
  • Molecular formula: C₂₅H₂₅N₃O₂S₂, with a molecular weight of 463.614 g/mol .

Thienopyrimidinones are known for their pharmacological relevance, particularly in kinase inhibition and anticancer activity.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-4-5-6-18-9-13-20(14-10-18)27-22(30)16-33-26-28-23-21(19-11-7-17(2)8-12-19)15-32-24(23)25(31)29(26)3/h7-15H,4-6,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOHFGDUVQBJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C26H27N3O2S2C_{26}H_{27}N_3O_2S_2 and a molecular weight of 477.6 g/mol. Its structure includes a thienopyrimidine core which is known for various biological activities.

PropertyValue
Molecular FormulaC26H27N3O2S2
Molecular Weight477.6 g/mol
CAS Number1111318-00-3

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The compound interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are critical in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may also modulate receptor activity, affecting signaling pathways that are crucial for cellular responses.

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. For instance:

  • In vitro Studies : Studies have shown that related thienopyrimidine derivatives inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Antioxidant Activity

Antioxidant assays reveal that the compound possesses free radical scavenging abilities, contributing to its potential protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that a derivative of this compound inhibited specific enzymes involved in cancer metabolism with IC50 values ranging from 10 to 20 µM, indicating moderate potency against targeted pathways .
  • Cell Viability Assays : In a recent experiment involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups .
  • Mechanistic Insights : Docking studies have suggested that the compound binds effectively to the active sites of target enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Compound A: Target Molecule

  • Core: Thieno[3,2-d]pyrimidin-4-one.
  • Substituents :
    • 4-Butylphenyl (acetamide side chain).
    • 4-Methylphenyl (C7 position).
  • Key properties : High lipophilicity (logP ~5.2 estimated), moderate solubility in DMSO .

Compound B: 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Core: Thieno[3,2-d]pyrimidin-4-one (identical to Compound A).
  • Substituents :
    • 4-Trifluoromethoxyphenyl (electron-withdrawing group) instead of butylphenyl.
    • Retains 4-methylphenyl at C5.
  • Key differences: Molecular formula: C₂₃H₂₀F₃N₃O₃S₂ (MW 531.60 g/mol).

Compound C: N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide

  • Core : Pyrimidin-6-one (lacks thiophene ring).
  • Substituents :
    • Methylthio (-SMe) at C2.
    • Phenyl at C3.
  • Key differences: Reduced planarity compared to thienopyrimidinones, possibly diminishing π-π interactions. Simpler scaffold with lower molecular weight (C₁₃H₁₃N₃O₂S, MW 283.33 g/mol) .

Pharmacological and Physicochemical Comparisons

Property Compound A Compound B Compound C
Core Structure Thienopyrimidinone Thienopyrimidinone Pyrimidinone
Molecular Weight 463.61 g/mol 531.60 g/mol 283.33 g/mol
Key Substituents 4-Butylphenyl, 4-MePh CF₃OPh, 4-MePh Methylthio, Ph
logP (Estimated) 5.2 4.8 2.1
Solubility Moderate (DMSO) Low (aqueous) High (aqueous)
Biological Target Kinase inhibition Kinase inhibition Unknown

Key Findings:

Lipophilicity : Compound A’s butyl chain increases logP compared to Compound B’s polar CF₃O- group. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Core Rigidity: Thienopyrimidinones (A, B) exhibit stronger target binding than pyrimidinones (C) due to planar, conjugated systems .

Metabolic Stability : Compound B’s trifluoromethoxy group may resist oxidative metabolism, extending half-life compared to Compound A .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yield?

The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:

  • Core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under reflux in ethanol or toluene .
  • Sulfanyl incorporation : Thiol-disulfide exchange reactions using reagents like NaSH or thiourea, requiring inert atmospheres (N₂ or Ar) to prevent oxidation .
  • Acetamide coupling : Amidation via EDCI/HOBt-mediated reactions in DMF or dichloromethane at 0–25°C .

Q. Critical Conditions :

  • Temperature : 60–110°C for cyclization steps; ambient temperature for coupling.
  • Solvents : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
  • Catalysts : Triethylamine or DMAP for acid scavenging .

Q. Table 1: Synthetic Step Optimization

StepReagents/ConditionsYield RangeKey References
Core formationEthanol, reflux, 12h45–60%
Sulfanyl additionNaSH, DMF, N₂, 60°C70–85%
Acetamide couplingEDCI/HOBt, DCM, 0°C65–80%

Q. Which characterization techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methylphenyl groups at C-7 and C-3 of the pyrimidine ring) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 505.12) .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) .

Q. What initial biological screening approaches are recommended for evaluating its pharmacological potential?

  • In vitro assays :
    • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based protocols .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Target prediction : SwissTargetPrediction or SEA databases to identify putative targets (e.g., tyrosine kinases) .

Q. What are common structural derivatives of this compound, and how do modifications influence activity?

Derivatives often vary in phenyl ring substituents (e.g., halogenation, methoxy groups) and acetamide side chains. Examples include:

  • N-(3,5-dimethylphenyl) analog : Enhanced lipophilicity improves membrane permeability but reduces aqueous solubility .
  • 4-Fluorophenyl variant : Increased metabolic stability due to fluorine’s electronegativity .

Q. Table 2: Derivative Activity Comparison

DerivativeModificationBioactivity (IC₅₀)Reference
4-MethylphenylIncreased hydrophobicity2.3 µM (Kinase X)
4-ChlorophenylHalogen addition1.8 µM (Kinase X)

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity when scaling up production?

  • DoE (Design of Experiments) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal conditions .
  • Continuous flow reactors : Enhance reproducibility and reduce side reactions during cyclization steps .
  • Purification : Gradient flash chromatography (hexane/EtOAc) or preparative HPLC for >99% purity .

Q. What methodologies resolve discrepancies in reported biological activity data across studies?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Standardized protocols : Adopt uniform cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
  • Meta-analysis : Compare datasets from PubChem BioAssay (AID 1257421) and ChEMBL to identify outlier results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.